molecular formula C21H27N3O2 B3460705 N-ethyl-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzamide

N-ethyl-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzamide

Cat. No. B3460705
M. Wt: 353.5 g/mol
InChI Key: VZERPUOZKPUTRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key signaling molecule in B-cell receptor (BCR) signaling, and its inhibition has shown promising results in the treatment of B-cell malignancies.

Mechanism of Action

N-ethyl-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzamide is a selective inhibitor of BTK, which is a key signaling molecule in BCR signaling. BTK mediates the activation of downstream signaling pathways, leading to the proliferation and survival of B-cell malignancies. Inhibition of BTK by this compound blocks BCR signaling and induces apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to have potent and selective inhibition of BTK in preclinical models of B-cell malignancies. In addition, this compound has shown favorable pharmacokinetic properties and good oral bioavailability in preclinical studies. This compound has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-ethyl-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzamide in lab experiments is its potent and selective inhibition of BTK. This allows for the specific targeting of BCR signaling in B-cell malignancies. However, one limitation of using this compound in lab experiments is its relatively short half-life, which may require frequent dosing in in vivo studies.

Future Directions

There are several future directions for the development of N-ethyl-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzamide. One potential direction is the evaluation of this compound in combination with other targeted therapies in clinical trials. Another potential direction is the evaluation of this compound in other B-cell malignancies, such as diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL). Additionally, the development of more potent and selective BTK inhibitors may lead to improved efficacy and reduced toxicity in the treatment of B-cell malignancies.
Conclusion:
This compound is a small molecule inhibitor that targets the BTK pathway and has shown promising results in preclinical models of B-cell malignancies. The synthesis of this compound involves a multi-step process, and its mechanism of action involves the inhibition of BCR signaling and induction of apoptosis in B-cell malignancies. This compound has several advantages and limitations for lab experiments, and there are several future directions for its development.

Scientific Research Applications

N-ethyl-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In these models, this compound has been shown to inhibit BCR signaling and induce apoptosis in B-cell malignancies. This compound has also been shown to have synergistic effects when used in combination with other targeted therapies, such as venetoclax and lenalidomide.

properties

IUPAC Name

N-ethyl-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-3-22-21(25)18-10-8-17(9-11-18)16-23-12-14-24(15-13-23)19-6-4-5-7-20(19)26-2/h4-11H,3,12-16H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZERPUOZKPUTRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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